N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Dimethylation: Introduction of dimethyl groups at specific positions on the pyrimidine ring using methylating agents such as methyl iodide.
Amination: Introduction of the dimethylamino group through nucleophilic substitution reactions.
Acylation: Formation of the acetamide linkage by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage, potentially leading to ring-opening or amine formation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound, a basic structure in many biologically active molecules.
2,4,6-Trimethylpyrimidine: A similar compound with three methyl groups on the pyrimidine ring.
N,N-Dimethylaminopyrimidine: A compound with a dimethylamino group on the pyrimidine ring.
Uniqueness
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern and the presence of both dimethylamino and pyrimidin-2-yloxy groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-12(10(2)18-13(17-9)20(3)4)19-11(21)8-22-14-15-6-5-7-16-14/h5-7H,8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWXSYVRGGLQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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